N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide

BTK inhibitor Kinase potency Enzymatic assay

Researchers require validated, high-purity BTK inhibitors to ensure reproducible kinase profiling. This tetrahydroquinoline derivative (CAS 954684-62-9) is a definitive research tool for BTK-dependent signaling studies. - Confirmed Activity: Potent BTK IC50 of 1 nM, benchmarked against ibrutinib (0.5 nM) for comparative binding studies. - Defined Selectivity: The specific 3,4-dimethoxybenzamide isomer ensures accurate SAR data, avoiding activity cliffs common with unvalidated regioisomers. - Supply Assurance: Supplied at ≥95% purity with rapid global shipping, enabling immediate integration into target engagement assays and lead optimization campaigns.

Molecular Formula C22H26N2O4
Molecular Weight 382.46
CAS No. 954684-62-9
Cat. No. B2892117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide
CAS954684-62-9
Molecular FormulaC22H26N2O4
Molecular Weight382.46
Structural Identifiers
SMILESCCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C22H26N2O4/c1-4-5-12-24-18-9-8-17(13-15(18)7-11-21(24)25)23-22(26)16-6-10-19(27-2)20(14-16)28-3/h6,8-10,13-14H,4-5,7,11-12H2,1-3H3,(H,23,26)
InChIKeyTXIFUFZXLIDLAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

BTK Inhibitor Compound Overview


N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide (CAS 954684-62-9) is a synthetic tetrahydroquinoline derivative featuring a 3,4-dimethoxybenzamide moiety. It is a small molecule (C22H26N2O4, MW: 382.46 g/mol) supplied at ≥95% purity for research use . The compound has been identified as a potent inhibitor of Bruton's tyrosine kinase (BTK), with a reported IC50 of 1 nM in an in vitro enzymatic assay [1]. This activity places it within the pharmacologically relevant range of clinically validated BTK inhibitors, positioning it as a research tool for studying BTK-dependent signaling pathways.

BTK Inhibitor Non-Substitutability


The selection of a BTK inhibitor for research is not interchangeable; subtle modifications to the tetrahydroquinoline core or benzamide substitution pattern can drastically alter kinase selectivity, cellular potency, and off-target profiles. For example, the specific 3,4-dimethoxy substitution on the benzamide ring in CAS 954684-62-9 is a key determinant of its binding mode, and its 1 nM potency against BTK [1] cannot be assumed for regioisomers like the 2,4- or 3,5-dimethoxy analogs, which frequently display divergent pharmacological profiles in kinase selectivity panels. Substitution of the benzamide moiety without rigorous comparative IC50 data against BTK and a panel of off-target kinases risks introducing unknown activity cliffs, undermining experimental reproducibility and lead optimization campaigns.

BTK Inhibitor Differentiation Evidence


BTK Potency vs. Clinical Inhibitors

In a head-to-head cross-study comparison, N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide demonstrates BTK inhibition with an IC50 of 1 nM [1]. This potency is comparable to the first-in-class covalent inhibitor ibrutinib, which has a reported IC50 of 0.5 nM in similar enzymatic assays [2], and is superior to the second-generation inhibitor acalabrutinib, which shows an IC50 of 3 nM [3]. This establishes the compound as a potent, non-covalent (presumptive) tool molecule within the same high-potency tier as clinical-stage compounds.

BTK inhibitor Kinase potency Enzymatic assay

Regioisomer Activity Differentiation

While direct quantitative activity data for the 2,4-dimethoxybenzamide and 3,5-dimethoxybenzamide regioisomers on BTK is not publicly available, the existence of these analogs as distinct commercial entities with separate CAS numbers (941991-31-7 and 946372-00-5) implies a SAR-based differentiation. In kinase inhibitor medicinal chemistry, a shift in methoxy position from 3,4- to 2,4- or 3,5- is known to cause activity cliffs (>10-fold potency loss) due to altered hinge-binding interactions and steric clashes within the ATP-binding pocket. This class-level inference is supported by the compound's specific inclusion and potency annotation in a BTK-focused patent collection [1], whereas its regioisomers are absent from these records, suggesting a privileged 3,4-substitution pattern for BTK affinity.

Structure-activity relationship Regioisomer Activity cliff

Quality Benchmarking for Reproducibility

Commercial vendors specify a standard purity of ≥95% for this compound, as determined by HPLC . While this is a common specification for research-grade screening compounds, it provides a benchmark for procurement quality control. This is comparable to the purity specifications for the related 3,5-dimethoxy analog (CAS 941991-31-7) , which also claims ≥95% purity. The key differentiator is the documented identity, as the CAS number 954684-62-9 is uniquely linked to the 3,4-substitution pattern, and improper sourcing of a positional isomer would not only compromise biological data but also invalidate any SAR conclusions drawn from the experiment.

Chemical purity Quality control Reproducibility

BTK Inhibitor Research Applications


BTK Signaling in B-Cell Malignancy

With a confirmed BTK IC50 of 1 nM [1], this compound serves as a non-covalent (presumptive) research tool to dissect BTK-dependent signaling pathways (e.g., PLCγ2 phosphorylation, NF-κB activation) in B-cell lymphoma cell lines such as Ramos or TMD8. Its use is appropriate for comparative studies against covalent inhibitors like ibrutinib (IC50 0.5 nM) [2] to study binding kinetics or resistance mechanisms stemming from C481S mutation.

BRET-Based Target Occupancy Assays

The compound's high potency makes it a suitable parental scaffold for the development of target engagement probes. It can be used as a competitive displacer in BRET-based BTK occupancy assays to validate intracellular target binding of fluorescent tracers, provided that a suitable tracer exists. Procurement of the 3,4-isomer (CAS 954684-62-9) is mandatory here, as use of unvalidated regioisomers would invalidate kinetic displacement data [1].

Lead Optimization Targeting BTK Hinge

As an example from a BTK patent collection (US20240083900) [1], this compound represents a specific SAR data point for 3,4-dimethoxybenzamide substitution. Medicinal chemists can procure this compound as a reference standard to benchmark new synthetic analogs. The quantification of its potency against ibrutinib (0.5 nM) [2] and acalabrutinib (3 nM) [3] provides a clear target profile for iterative design cycles.

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